REACTION_CXSMILES
|
S(=O)(=O)(O)O.C(O[CH:9]=[CH:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([CH:21]=[C:22]([O:24][CH3:25])[CH:23]=1)[C:17]([O:19][CH3:20])=[O:18])=[O:12])C>O>[CH3:25][O:24][C:22]1[CH:21]=[C:16]([C:17]([O:19][CH3:20])=[O:18])[C:15]2[CH:9]=[CH:10][C:11](=[O:12])[NH:13][C:14]=2[CH:23]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
methyl 3-((3-ethoxyacryloyl)amino)-5-methoxybenzoate
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(=O)NC=1C=C(C(=O)OC)C=C(C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added little by little, and the mixture
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
FILTRATION
|
Details
|
the insoluble material was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the insoluble material thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography [silica gel; Silica gel 60 manufactured by Kanto Chemical Co., Inc., eluent; chloroform:methanol=50:1]
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=2C=CC(NC2C1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 346 mg | |
YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |